

"tert-Butyl tetrahydropyridazine-1(2H)-carboxylate" material safety data sheet (MSDS)

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Compound of Interest

Compound Name: *tert-Butyl tetrahydropyridazine-1(2H)-carboxylate*

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An In-Depth Technical Guide to tert-Butyl tetrahydropyridazine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and synthetic methodologies related to **tert-Butyl tetrahydropyridazine-1(2H)-carboxylate**. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identity and Physicochemical Properties

tert-Butyl tetrahydropyridazine-1(2H)-carboxylate is a heterocyclic compound with the molecular formula $C_9H_{18}N_2O_2$. It is commonly used as a building block in organic synthesis.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₈ N ₂ O ₂	
Molecular Weight	186.25 g/mol	
CAS Number	154972-37-9	
Appearance	Solid	
Melting Point	71-72 °C	
Boiling Point	236.5 ± 23.0 °C at 760 mmHg	
Density	1.0 ± 0.1 g/cm ³	
Flash Point	96.9 ± 22.6 °C	

Material Safety Data

The following table summarizes the key safety information for **tert-Butyl tetrahydropyridazine-1(2H)-carboxylate** based on available Material Safety Data Sheets (MSDS).

Hazard Category	GHS Classification	Precautionary Statements
Acute Toxicity (Oral)	Harmful if swallowed	P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Skin Corrosion/Irritation	Causes skin irritation	P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
Serious Eye Damage/Irritation	Causes serious eye irritation	P264: Wash hands thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Specific Target Organ Toxicity (Single Exposure)	May cause respiratory irritation	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or

doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Experimental Protocols

While a specific, detailed synthesis protocol for **tert-butyl tetrahydropyridazine-1(2H)-carboxylate** is not readily available in the searched literature, a general approach can be inferred from the synthesis of analogous tetrahydropyridine and pyridazine derivatives. The following is a representative protocol for the synthesis of a substituted tetrahydropyridine, which can be adapted by skilled chemists.

Synthesis of tert-Butyl 4-substituted-1,2,3,6-tetrahydropyridine-1-carboxylate

This procedure involves a Suzuki-Miyaura coupling reaction.

Materials:

- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
- Aryl halide (e.g., bromobenzene)
- Palladium catalyst (e.g., Pd(dppf)Cl₂)
- Base (e.g., K₂CO₃)
- Solvent (e.g., 1,4-dioxane and water)

Procedure:

- To a reaction vessel, add tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (1 equivalent), the aryl halide (1 equivalent), palladium catalyst (e.g., 2 mol%), and base (e.g., 2 equivalents).
- Purge the vessel with an inert gas (e.g., argon or nitrogen).

- Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired *tert*-butyl 4-substituted-1,2,3,6-tetrahydropyridine-1-carboxylate.

Biological Activity and Signaling Pathways

Direct experimental evidence for the specific biological targets and signaling pathways of ***tert*-butyl tetrahydropyridazine-1(2H)-carboxylate** is not extensively documented in the available public literature. However, the tetrahydropyridazine and tetrahydropyridine scaffolds are present in a variety of biologically active molecules.

Derivatives of the tetrahydropyridazine core have been reported to exhibit a range of pharmacological activities, including:

- Influenza Virus Neuraminidase Inhibition^[1]
- GABA Type A Receptor Modulation^[1]
- Cannabinoid CB1 Receptor Antagonism^{[1][2]}

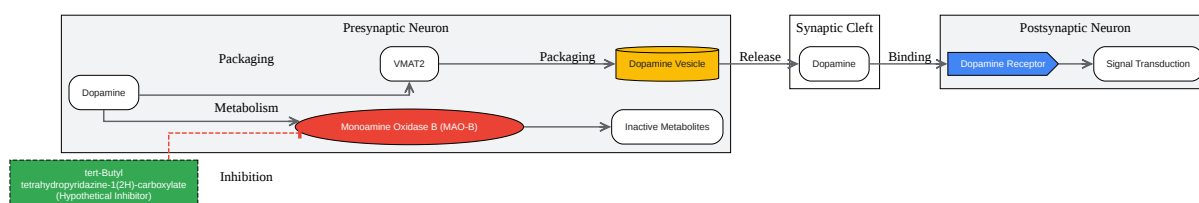
Analogues of tetrahydropyridine have been investigated for their potential as:

- Monoamine Oxidase B (MAO-B) inhibitors, which are relevant for the treatment of Parkinson's disease.

Given the structural similarities, it is plausible that **tert-butyl tetrahydropyridazine-1(2H)-carboxylate** could be explored for activity in these or related pathways.

Hypothetical Signaling Pathway: MAO-B Inhibition

The following diagram illustrates the general mechanism of MAO-B inhibition, a potential, though unconfirmed, therapeutic application for a compound with a tetrahydropyridine-like scaffold.



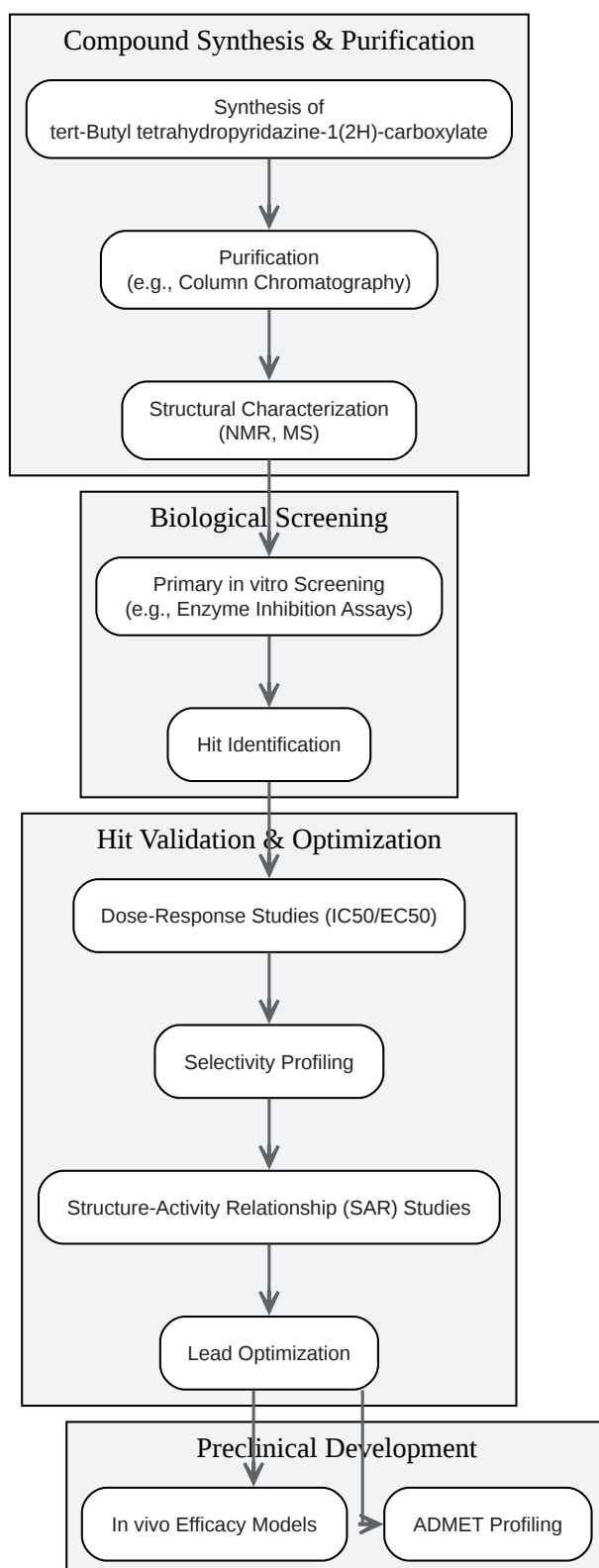
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Caption: Hypothetical inhibition of MAO-B by the title compound.

Disclaimer: The signaling pathway depicted above is a generalized representation of MAO-B inhibition and is provided for illustrative purposes. There is no direct experimental evidence to suggest that **tert-butyl tetrahydropyridazine-1(2H)-carboxylate** is an inhibitor of MAO-B. This visualization represents a potential area of investigation based on the activities of structurally related compounds.

Experimental Workflow

The following diagram outlines a general workflow for the screening and characterization of a novel compound like **tert-butyl tetrahydropyridazine-1(2H)-carboxylate** for potential biological activity.



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Caption: General workflow for drug discovery and development.

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